molecular formula C18H16BrN3O B13854217 6-bromo-N-cyclopropyl-7-phenylmethoxyquinazolin-2-amine

6-bromo-N-cyclopropyl-7-phenylmethoxyquinazolin-2-amine

Cat. No.: B13854217
M. Wt: 370.2 g/mol
InChI Key: MOIJVFAFWUFSLL-UHFFFAOYSA-N
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Description

6-bromo-N-cyclopropyl-7-phenylmethoxyquinazolin-2-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinazoline derivatives have been extensively studied for their potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-cyclopropyl-7-phenylmethoxyquinazolin-2-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener and more sustainable synthetic methods .

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-cyclopropyl-7-phenylmethoxyquinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinazoline N-oxides, amine derivatives, and various substituted quinazoline compounds .

Scientific Research Applications

6-bromo-N-cyclopropyl-7-phenylmethoxyquinazolin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-bromo-N-cyclopropyl-7-phenylmethoxyquinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression. Additionally, it may interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H16BrN3O

Molecular Weight

370.2 g/mol

IUPAC Name

6-bromo-N-cyclopropyl-7-phenylmethoxyquinazolin-2-amine

InChI

InChI=1S/C18H16BrN3O/c19-15-8-13-10-20-18(21-14-6-7-14)22-16(13)9-17(15)23-11-12-4-2-1-3-5-12/h1-5,8-10,14H,6-7,11H2,(H,20,21,22)

InChI Key

MOIJVFAFWUFSLL-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC3=CC(=C(C=C3C=N2)Br)OCC4=CC=CC=C4

Origin of Product

United States

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